molecular formula C5H6BrF3O B2899457 3-Bromo-1,1,1-trifluoropentan-2-one CAS No. 382-94-5

3-Bromo-1,1,1-trifluoropentan-2-one

Cat. No.: B2899457
CAS No.: 382-94-5
M. Wt: 219.001
InChI Key: BRWCVQHZTNNLPG-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropentan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a pentanone backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoropentan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluoropentan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoropentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 3-amino-1,1,1-trifluoropentan-2-one.

    Reduction: 3-Bromo-1,1,1-trifluoropentan-2-ol.

    Oxidation: 3-Bromo-1,1,1-trifluoropentanoic acid.

Scientific Research Applications

3-Bromo-1,1,1-trifluoropentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1,1-trifluoropentan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

3-bromo-1,1,1-trifluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c1-2-3(6)4(10)5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCVQHZTNNLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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